N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-3-PHENYLPROPANAMIDE
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Overview
Description
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-3-PHENYLPROPANAMIDE is a complex organic compound with a molecular formula of C16H13N3O4S2. This compound is characterized by the presence of a nitrobenzenesulfonyl group attached to a thiazole ring, which is further connected to a phenylpropanamide moiety. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-3-PHENYLPROPANAMIDE typically involves the reaction of 4-nitrobenzenesulfonyl chloride with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted thiazoles and sulfonamide derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-3-PHENYLPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets in biological systems. The nitrobenzenesulfonyl group is known to interact with enzymes and proteins, leading to the inhibition of their activity. The thiazole ring can also interact with nucleic acids, affecting cellular processes. These interactions result in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzenesulfonamide
- N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]methanesulfonamide
- N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-phenylacetamide
Uniqueness
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-3-PHENYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrobenzenesulfonyl and thiazole moieties allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c22-16(11-6-13-4-2-1-3-5-13)20-18-19-12-17(27-18)28(25,26)15-9-7-14(8-10-15)21(23)24/h1-5,7-10,12H,6,11H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTZJCZKVBKBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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